molecular formula C15H23NO B1465801 1-[(4-Tert-butylphenyl)methyl]pyrrolidin-3-ol CAS No. 101356-17-6

1-[(4-Tert-butylphenyl)methyl]pyrrolidin-3-ol

Cat. No. B1465801
CAS RN: 101356-17-6
M. Wt: 233.35 g/mol
InChI Key: WGIZTLNVVMBZBM-UHFFFAOYSA-N
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Description

1-[(4-Tert-butylphenyl)methyl]pyrrolidin-3-ol is a heterocyclic compound with a pyrrolidine ring structure. The pyrrolidine ring is a five-membered ring with one nitrogen atom .


Synthesis Analysis

While specific synthesis methods for 1-[(4-Tert-butylphenyl)methyl]pyrrolidin-3-ol were not found, similar compounds have been synthesized using various methods. For instance, a new alkylaminophenol compound was synthesized by the Petasis reaction .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic methods, including FTIR, UV, NMR . The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, a new series of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine derivatives were synthesized and their cytotoxic effect was measured .

Scientific Research Applications

Medicinal Chemistry: Drug Design and Development

The pyrrolidine ring, a core structure in “1-[(4-Tert-butylphenyl)methyl]pyrrolidin-3-ol,” is a prevalent motif in medicinal chemistry due to its versatility and presence in biologically active compounds . Its saturated nature allows for efficient exploration of pharmacophore space and contributes significantly to the stereochemistry of molecules, influencing their biological activity. This compound can be used to design novel therapeutics with selective target engagement, potentially leading to new treatments for various diseases.

Cosmetics: Sunscreen Formulations

A derivative of “1-[(4-Tert-butylphenyl)methyl]pyrrolidin-3-ol,” known as Avobenzone, is widely used in sunscreen products to absorb the full spectrum of UVA rays . Its ability to absorb ultraviolet light over a broad range of wavelengths makes it a valuable ingredient in ‘broad spectrum’ sunscreens, protecting the skin from potential damage caused by sun exposure.

Environmental Science: Photodegradation Studies

The compound’s derivatives, particularly those used in sunscreen, have implications for environmental science. Studies on the photodegradation of such compounds can provide insights into their environmental impact, especially concerning their persistence and potential toxicity in aquatic ecosystems .

Pharmacology: COX-2 Inhibition

Pyrrolidine derivatives have been shown to inhibit COX-2, an enzyme involved in inflammation and pain pathways, with significant potency . Research into the pharmacological applications of “1-[(4-Tert-butylphenyl)methyl]pyrrolidin-3-ol” could lead to the development of new anti-inflammatory drugs with fewer side effects compared to current treatments.

properties

IUPAC Name

1-[(4-tert-butylphenyl)methyl]pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-15(2,3)13-6-4-12(5-7-13)10-16-9-8-14(17)11-16/h4-7,14,17H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGIZTLNVVMBZBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2CCC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Tert-butylphenyl)methyl]pyrrolidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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